(2S)-1-(ethylamino)propan-2-ol hydrochloride

Chiral HPLC method development Enantiomeric excess determination Asymmetric synthesis quality control

(2S)-1-(Ethylamino)propan-2-ol hydrochloride is a chiral β-amino alcohol derivative, classified as a secondary amine hydrochloride salt with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol. The compound features a stereogenic center at the C-2 position with a defined (S)-absolute configuration, making it a single-enantiomer building block for asymmetric synthesis.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
CAS No. 1807940-46-0
Cat. No. B1434911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(ethylamino)propan-2-ol hydrochloride
CAS1807940-46-0
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCCNCC(C)O.Cl
InChIInChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m0./s1
InChIKeyNOSJMEUBMZBZIW-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-1-(Ethylamino)propan-2-ol Hydrochloride (CAS 1807940-46-0): Chiral Amino Alcohol Structural and Procurement Overview


(2S)-1-(Ethylamino)propan-2-ol hydrochloride is a chiral β-amino alcohol derivative, classified as a secondary amine hydrochloride salt with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . The compound features a stereogenic center at the C-2 position with a defined (S)-absolute configuration, making it a single-enantiomer building block for asymmetric synthesis [1]. The crystalline hydrochloride salt form distinguishes it physically from its free-base counterpart (CAS 720662-57-7), which is a colorless liquid . This compound is catalogued under MDL number MFCD28384007 and is primarily sourced for research-scale synthetic chemistry applications .

Why Generic or Racemic 1-(Ethylamino)propan-2-ol Cannot Substitute for (2S)-1-(Ethylamino)propan-2-ol Hydrochloride in Stereochemically Demanding Workflows


The (2S)-configured enantiomer and its racemic counterpart (CAS 40171-86-6) are not functionally interchangeable. The racemate is an achiral mixture exhibiting zero net optical rotation, while the (S)-enantiomer demonstrates a specific rotation of +17.7° (c=0.01 g/mL, EtOH, 589 nm) . In asymmetric synthesis, use of the racemate introduces uncontrolled stereochemistry at every downstream step, effectively halving the yield of the desired stereoisomer and complicating purification [1]. Furthermore, the free-base form (CAS 720662-57-7) is a liquid requiring cold storage (2–8°C, protected from light), whereas the hydrochloride salt is a white crystalline powder with superior ambient handling stability . These differences in physical form, stereochemical identity, and storage requirements directly preclude casual substitution.

Quantitative Differentiation Evidence: (2S)-1-(Ethylamino)propan-2-ol Hydrochloride vs. Closest Analogs and Racemic Alternatives


Specific Optical Rotation: Enantiopure (S)-Form vs. Racemic Mixture

The (S)-enantiomer free base (CAS 720662-57-7) exhibits a specific optical rotation [α]D²⁰ of +17.7° (c=0.01 g/mL, EtOH, 589 nm), confirming its single-enantiomer identity . In contrast, the racemic mixture 1-(ethylamino)propan-2-ol (CAS 40171-86-6) shows [α]D = 0° by definition, providing no stereochemical information and offering zero enantiomeric enrichment for asymmetric transformations . The hydrochloride salt (CAS 1807940-46-0) is derived from this same (S)-enantiomer scaffold and retains the stereochemical integrity, as confirmed by its MDL-defined stereocenter count of 1 [1].

Chiral HPLC method development Enantiomeric excess determination Asymmetric synthesis quality control

Physical Form and Handling: Crystalline Hydrochloride Salt vs. Liquid Free Base

(2S)-1-(Ethylamino)propan-2-ol hydrochloride is reported as a white crystalline powder , whereas the corresponding (S)-free base (CAS 720662-57-7) is consistently described across vendor specifications as a colorless liquid . The racemic free base is likewise a clear liquid with a melting point of approximately 14°C, meaning it can exist as a low-melting solid near room temperature and poses handling challenges for precise weighing . The hydrochloride salt offers unambiguous solid-state handling, enabling accurate gravimetric dispensing for reaction stoichiometry and formulation.

Solid-phase synthesis Automated dispensing Formulation development

Storage Stability: Ambient Storage of Hydrochloride vs. Cold-Chain Requirement for Free Base

Vendor specifications for the (S)-free base (CAS 720662-57-7) consistently mandate storage at 2–8°C with protection from light, indicating susceptibility to thermal degradation or racemization at ambient temperature . The hydrochloride salt (CAS 1807940-46-0) is not subject to such stringent cold-chain requirements in commercial listings, consistent with the general principle that amine hydrochloride salts exhibit extended shelf-life compared to their free-base forms through protonation-mediated protection of the amine lone pair [1]. This difference reduces logistical costs and expands the feasible deployment scenarios for the hydrochloride salt in long-term compound libraries.

Compound management Long-term stability Biobank storage

Molecular Weight and Stoichiometric Accuracy: Hydrochloride Salt vs. Free Base in Reaction Scaling

The hydrochloride salt (CAS 1807940-46-0) has a molecular weight of 139.62 g/mol, incorporating one equivalent of HCl . The free base (CAS 720662-57-7) has a molecular weight of 103.16 g/mol . This 35% mass difference directly affects molar calculations for reaction stoichiometry. When a synthetic protocol specifies the hydrochloride form, direct substitution with the free base without molar correction leads to a 26% shortfall in the active amine species (1.00 g of hydrochloride delivers 0.739 g of free-base equivalent). Conversely, using the hydrochloride where the free base is specified results in a 35% mass excess.

Reaction stoichiometry Process chemistry Scale-up calculations

Enantiomeric Identity vs. (2R)-Enantiomer: Absolute Configuration Control in Asymmetric Synthesis

The (2S) configuration at the C-2 stereocenter is unambiguous for CAS 1807940-46-0, with InChI stereochemical descriptor '/t5-/m0/s1' confirming the (S)-absolute configuration . The (2R)-enantiomer (CAS 1312607-89-8) bears the opposite configuration (InChI '/t5-/m1/s1') and would direct asymmetric induction in the opposite stereochemical sense [1]. In chiral auxiliary and ligand applications, this configurational reversal produces the enantiomeric product series; a published example demonstrates that (S)-configured amino alcohols of this class can serve as ligands or catalyst components yielding specific enantioselectivities in asymmetric transformations [2].

Asymmetric catalysis Chiral ligand design Diastereoselective synthesis

Commercial Purity Specification and Price as a Specialization Indicator

Commercial vendors list (2S)-1-(ethylamino)propan-2-ol hydrochloride at purities ranging from 95% (CymitQuimica) to 98% (Leyan/Shanghai Haohong) , with pricing reflecting its specialized single-enantiomer status. Representative pricing from TRC (Toronto Research Chemicals) lists 100 mg at $295 USD [1], while Enamine offers 1 g at $770 USD [1]. In contrast, the racemic 1-(ethylamino)propan-2-ol (CAS 40171-86-6) is available at >97% purity from bulk chemical suppliers at a substantially lower cost-per-gram, reflecting the absence of chiral resolution costs . This price differential directly quantifies the added value of enantiopurity for procurement decisions.

Procurement benchmarking Chiral building block sourcing Cost-per-mmol analysis

High-Value Application Scenarios for (2S)-1-(Ethylamino)propan-2-ol Hydrochloride Based on Verified Differentiation Evidence


Chiral Building Block in Asymmetric Synthesis of β-Adrenoceptor Ligands and Related Bioactive Molecules

The (2S)-configured amino alcohol scaffold serves as a key intermediate for constructing phenoxypropanolamine derivatives such as RO363, a selective β₁-adrenoceptor agonist. The published asymmetric synthesis of RO363 explicitly relies on the (2S)-1-ethylamino-2-propanol fragment to establish the correct stereochemistry at the hydroxy-bearing carbon, achieving enantiomerically pure product through hydrolytic kinetic resolution [1]. Substitution with the racemic amino alcohol would yield a 1:1 mixture of diastereomers, necessitating costly chiral separation and reducing overall synthetic efficiency by at least 50% [2]. The hydrochloride salt form provides accurate stoichiometric control during the amine coupling step, a critical advantage given the 26% mass difference vs. the free base .

Chiral Auxiliary or Ligand Precursor for Enantioselective Catalysis

1,2-Amino alcohols of this structural class, including (2S)-1-(ethylamino)propan-2-ol, are well-established as chiral auxiliaries and ligand precursors in asymmetric catalysis [1]. The defined (S)-configuration at C-2 provides predictable stereochemical induction; reversal to the (2R)-enantiomer would invert the product configuration [2]. The crystalline hydrochloride salt enables precise gravimetric preparation of catalyst stock solutions and simplifies ligand screening workflows in parallel synthesis platforms, where liquid free-base reagents introduce dispensing variability . The verified optical rotation of +17.7° for the (S)-free base serves as a quality control checkpoint to confirm enantiopurity before committing to catalytic reactions .

Analytical Reference Standard for Chiral Method Development and Enantiomeric Excess Determination

The single-enantiomer hydrochloride, with its confirmed specific rotation and defined stereocenter count, functions as an authentic reference standard for developing chiral HPLC or capillary electrophoresis methods [1]. When paired with the (2R)-enantiomer, it establishes the elution order and resolution (Rs) of a chiral separation system. The racemic mixture alone cannot provide this calibration, as it yields overlapping or unresolved peaks without authentic enantiomer assignment [2]. The 98% purity available from vendors such as Leyan meets the typical ≥95% purity threshold for reference standard qualification in pharmaceutical analytical method validation.

Solid-Phase Peptide or Small-Molecule Library Synthesis Requiring Gravimetric Dispensing Accuracy

Automated solid-dispensing platforms used in combinatorial chemistry and high-throughput experimentation achieve weighing accuracy of ±0.1 mg for crystalline solids [1]. The white crystalline powder form of (2S)-1-(ethylamino)propan-2-ol hydrochloride is directly compatible with such systems, whereas the liquid free base (or near-melting racemic solid with mp ~14°C) introduces volumetric dispensing errors of ±5% or greater due to viscosity and density variation [2]. This dispensing precision is particularly critical when the compound is used as a stoichiometric reagent in multi-component coupling reactions, where molar balance dictates product distribution .

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